![molecular formula C8H15O2P B14735062 3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 3105-69-9](/img/structure/B14735062.png)
3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide is a chemical compound with the molecular formula C8H15O2P It is a member of the phosphole family, which are heterocyclic compounds containing phosphorus
Preparation Methods
The synthesis of 1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,5-dihydro-1H-phosphole with isopropyl alcohol in the presence of an oxidizing agent. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials, including electronic and optical materials .
Mechanism of Action
The mechanism of action of 1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological macromolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide can be compared with other similar compounds, such as:
1-Methyl-1-oxo-Phospholene: Similar in structure but lacks the isopropoxy group.
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide: Another related compound with different substituents.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Contains a phenyl group instead of an isopropoxy group
These comparisons highlight the unique structural features and reactivity of 1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide, making it a valuable compound for various applications.
Properties
CAS No. |
3105-69-9 |
|---|---|
Molecular Formula |
C8H15O2P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yloxy-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C8H15O2P/c1-7(2)10-11(9)5-4-8(3)6-11/h4,7H,5-6H2,1-3H3 |
InChI Key |
UZTZZVOPVZIZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(=O)(C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


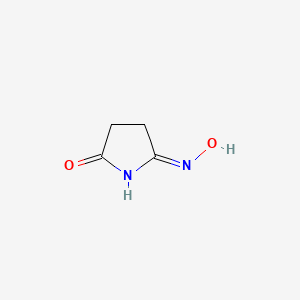

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
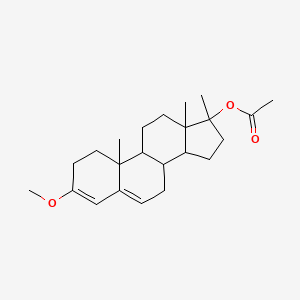
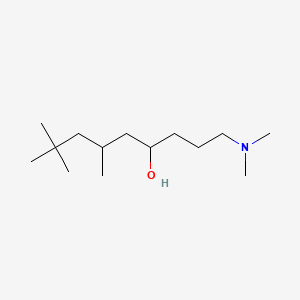

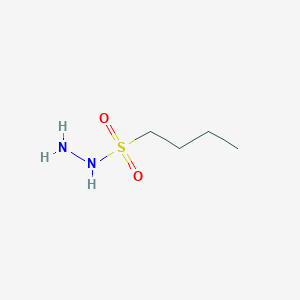

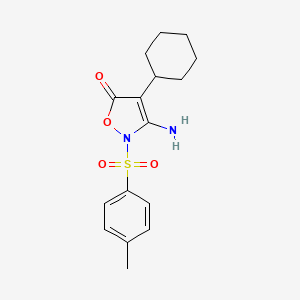

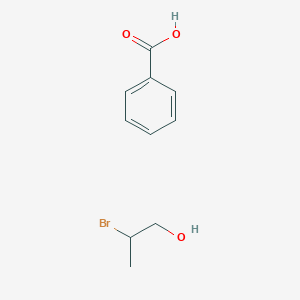
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
